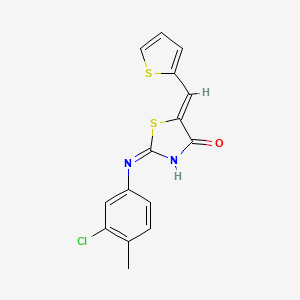
(5Z)-2-(3-chloro-4-methylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-2-(3-chloro-4-methylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(3-chloro-4-methylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one typically involves the condensation of a thiophene aldehyde with a thiazolidinone derivative. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions. Common reagents used in the synthesis include thiophene-2-carbaldehyde, 3-chloro-4-methylaniline, and thiazolidin-4-one.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-2-(3-chloro-4-methylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
(5Z)-2-(3-chloro-4-methylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5Z)-2-(3-chloro-4-methylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer effects could be related to the induction of apoptosis or inhibition of cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5Z)-2-(3-chlorophenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
- (5Z)-2-(4-methylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Uniqueness
(5Z)-2-(3-chloro-4-methylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one is unique due to the presence of both a chloro and a methyl group on the phenyl ring, which may enhance its biological activity and selectivity compared to similar compounds.
Eigenschaften
IUPAC Name |
(5Z)-2-(3-chloro-4-methylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c1-9-4-5-10(7-12(9)16)17-15-18-14(19)13(21-15)8-11-3-2-6-20-11/h2-8H,1H3,(H,17,18,19)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCSEJZLACMXCG-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC=CS3)S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=CS3)/S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinyl]ethanol](/img/structure/B6069299.png)
![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B6069306.png)
![(E)-3-[(3-chloro-4-methylphenyl)iminomethyl]-1,1,1-trifluoro-4-(furan-2-yl)-4-hydroxybut-3-en-2-one](/img/structure/B6069319.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-N-methyl-2-phenylethanamine](/img/structure/B6069321.png)

![4-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol](/img/structure/B6069326.png)
![8-(methoxymethyl)-6-methyl-12-thiophen-2-yl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene](/img/structure/B6069332.png)
![1-(1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1-propanone](/img/structure/B6069349.png)
![N,N-diethyl-2-[1-(6-methyl-2-pyridinyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-oxoethanamine](/img/structure/B6069354.png)
![2-cyclohexyl-N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6069362.png)
![sodium 8-hydroxy-6-[(methylamino)sulfonyl]-1-naphthalenesulfonate hydrate](/img/structure/B6069369.png)
![5-methyl-2-(4-methylphenyl)-4-{[2-(3-methylphenyl)hydrazino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6069386.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6069387.png)
![N-(4-{[4-(4-hydroxyphenyl)phthalazin-1-yl]amino}phenyl)acetamide](/img/structure/B6069394.png)
